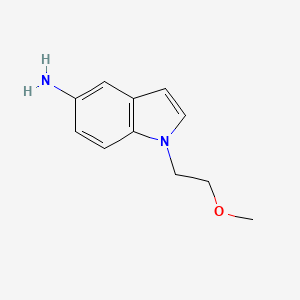

1-(2-methoxyethyl)-1H-indol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-methoxyethyl)indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKNJNODTDYLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 1-(2-methoxyethyl)-1H-indol-5-amine

The synthesis of this compound and its derivatives is approached through various chemical strategies, each with its own set of advantages and applications.

Direct Functionalization Strategies for Indole (B1671886) Scaffolds

Direct functionalization of the indole core is a prominent strategy for introducing substituents at specific positions. This often involves the activation of C-H bonds, a powerful tool for creating complex molecules from simpler precursors. For instance, the regioselective functionalization of the indole C-4 position has been achieved using a ruthenium catalyst and an aldehyde directing group under mild, open-flask conditions. nih.gov This highlights the potential for direct modification of the indole ring system, which could be adapted for the synthesis of specific derivatives. While not a direct synthesis of the title compound, this method showcases a relevant strategy for functionalizing the indole scaffold.

Another approach involves the use of photoredox catalysis for the intramolecular cyclization of indolyl α-diazocarbonyls. acs.org This method allows for the construction of indole-fused seven-membered heterocycles with excellent regioselectivity under mild conditions, demonstrating the versatility of modern synthetic techniques in manipulating the indole structure. acs.org

Convergent and Divergent Synthetic Approaches

Convergent and divergent synthetic strategies offer flexibility in the construction of complex indole derivatives. A divergent approach to the synthesis of (-)-alloaristoteline and (+)-aristoteline showcases how a common intermediate can be guided towards different target molecules. researchgate.net This principle can be applied to the synthesis of this compound, where a key indole intermediate could be elaborated through different reaction pathways to yield the final product or its analogs.

Palladium-catalyzed reactions are central to many convergent syntheses of indoles. mdpi.com For example, a one-pot reaction involving carbon-carbon coupling, carbon-silicon bond fission, and subsequent carbon-carbon and carbon-nitrogen bond formation has been used to produce indole derivatives. mdpi.com This highlights the efficiency of convergent strategies in assembling complex molecules from multiple building blocks in a single process.

Novel Catalyst Systems in the Synthesis of Indole Derivatives

The development of novel catalyst systems is crucial for advancing the synthesis of indole derivatives. Palladium-based catalysts are widely used due to their efficiency in facilitating carbon-carbon and carbon-heteroatom bond formation. mdpi.com For instance, a palladium-catalyzed cascade reaction involving isocyanide insertion and C(sp3)–H activation has been reported for the synthesis of the indole skeleton. thieme-connect.com

Ruthenium catalysts have also proven effective for the regioselective functionalization of indoles. nih.gov The use of an aldehyde directing group in conjunction with a ruthenium catalyst allows for specific modification at the C-4 position. nih.gov Furthermore, photoredox catalysis with iridium complexes has been employed for the intramolecular cyclization of indolyl α-diazocarbonyls to form indole-fused heterocycles. acs.org The development of such catalyst systems, including those based on iridium and praseodymium, continues to expand the toolkit for synthesizing a wide array of indole compounds under mild conditions. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize indole derivatives is fundamental to controlling the outcome and optimizing the process.

Transition State Analysis in Bond Formation

The study of transition states provides valuable insights into the factors that govern reaction pathways and selectivity. In the context of the Fischer indole synthesis, computational studies have been used to analyze the transition states of the thieme-connect.comthieme-connect.com-sigmatropic rearrangement. acs.org These analyses help to explain the observed regioselectivity by identifying the lowest energy pathway. acs.org

The electronic transitions of the indole chromophore are also a subject of study, with research focusing on how substitutions on the indole ring affect its ground and excited state electronic structures. nih.gov Understanding these transitions is crucial for applications in materials science and as fluorescent probes. The relaxation dynamics of the excited electronic states of aqueous indole have been modeled to understand its fluorescence properties. acs.org

Stereochemical Control and Regioselectivity in Indole Synthesis

Achieving stereochemical control and regioselectivity is a major goal in the synthesis of complex molecules containing an indole core. Stereochemistry, the spatial arrangement of atoms, profoundly influences a molecule's properties and biological activity. rijournals.com Strategies to control stereochemistry include substrate control, where existing stereochemistry in a molecule directs the formation of new stereocenters, and the use of chiral auxiliaries, which are temporarily introduced to guide a reaction's stereochemical outcome. youtube.com

Regioselectivity, the control of where a reaction occurs on a molecule, is critical in indole synthesis. The Fischer indole synthesis, for example, can lead to different regioisomers, and understanding the factors that favor the formation of one over the other is essential. acs.org The use of directing groups in metal-catalyzed C-H activation is a powerful strategy for achieving high regioselectivity in the functionalization of the indole ring. nih.gov Various metal-catalyzed and metal-free methods have been developed for the regioselective synthesis of 2-substituted, 3-substituted, and 2,3-disubstituted indoles. thieme-connect.com

Below is a table summarizing various synthetic strategies for indole derivatives, which could be conceptually applied to the synthesis of this compound.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |

| Direct C-4 Functionalization | Ruthenium catalyst, aldehyde directing group | High regioselectivity, mild conditions | nih.gov |

| Intramolecular Cyclization | Photoredox catalyst (e.g., Iridium complex) | Forms indole-fused heterocycles, mild conditions | acs.org |

| Fischer Indole Synthesis | Acid catalyst | Forms indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone | acs.org |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst | Forms C-C and C-N bonds, versatile for various substrates | mdpi.com |

Derivatization and Scaffold Modification of the Chemical Compound

The derivatization of the this compound scaffold is a key step in the exploration of its chemical space and the development of new molecules with potential therapeutic applications. These modifications can be broadly categorized into the introduction of new functional groups, the synthesis of a library of analogs for preclinical SAR studies, and specific chemical transformations that are selective for certain positions on the indole ring or the amino group.

The introduction of new functional groups onto the this compound core is primarily focused on the reactive 5-amino group and the electron-rich indole ring. The primary amino group at the C5 position is a nucleophilic center and can readily undergo a variety of chemical transformations.

N-Acylation: The amino group can be acylated to form amides using various acylating agents. A mild and efficient method for the N-acylation of indoles involves the use of thioesters as a stable acyl source. beilstein-journals.orgresearchgate.net This reaction is typically performed in the presence of a base, such as cesium carbonate, in a high-boiling solvent like xylene at elevated temperatures. beilstein-journals.org This method is highly chemoselective for N-acylation over C-acylation, which is a common challenge in indole chemistry. beilstein-journals.org The general applicability of this method suggests its potential for acylating the 5-amino group of this compound.

N-Alkylation and N-Arylation: The amino group can also be a site for the introduction of alkyl or aryl substituents. Reductive amination with aldehydes or ketones is a common strategy to introduce alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl bonds.

Functionalization of the Indole Ring: The indole ring itself is susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and typically the primary site of reaction. nih.gov However, functionalization at other positions, such as C2, C4, C6, and C7, is also possible, often guided by the directing effects of the existing substituents and the choice of catalyst. nih.govnih.gov For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position of indole derivatives. d-nb.info Rhodium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles at various positions, including the typically less reactive C2 and C7 positions. nih.govacs.org The N-substituent can play a crucial role in directing these reactions. nih.gov

A summary of potential functionalization strategies is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | 5-Amido-1-(2-methoxyethyl)-1H-indole |

| N-Sulfonylation | Sulfonyl chloride, base | 5-Sulfonamido-1-(2-methoxyethyl)-1H-indole |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | 5-(N-alkylamino)-1-(2-methoxyethyl)-1H-indole |

| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, ligand, base | 5-(N-arylamino)-1-(2-methoxyethyl)-1H-indole |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Formyl-1-(2-methoxyethyl)-1H-indol-5-amine |

The synthesis of a diverse library of analogs of this compound is a cornerstone of preclinical drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

The general approach to generating an analog library for SAR studies involves systematically modifying different parts of the lead compound, in this case, this compound. These modifications can be grouped as follows:

Modification of the 5-amino group: As described in the previous section, the amino group can be converted to a wide range of amides, sulfonamides, and secondary or tertiary amines. This allows for the exploration of the effects of different electronic and steric properties at this position.

Modification of the 1-(2-methoxyethyl) side chain: The methoxyethyl group at the N1 position can be replaced with other alkyl or aryl groups to probe the importance of this substituent for biological activity. For instance, analogs with different chain lengths, branching, or the presence of other functional groups on the side chain can be synthesized.

Substitution on the indole ring: Introducing substituents at various positions of the indole nucleus (C2, C3, C4, C6, C7) can significantly impact the molecule's interaction with its biological target. Halogens, alkyl, alkoxy, and other functional groups can be introduced using various synthetic methods.

A recent study on indole-based inhibitors of MAP-kinase-activated kinase 2 (MK2) highlights the importance of such systematic modifications. nih.gov In this study, the introduction of aminomethyl groups and the expansion of a lactam ring fused to the indole core led to significant improvements in potency. nih.gov While not directly involving this compound, this research exemplifies the strategies used in SAR-driven lead optimization of indole-containing compounds.

The table below outlines a hypothetical SAR study plan for this compound, focusing on preclinical evaluation.

| Position of Modification | Type of Modification | Rationale for Preclinical SAR |

| C5-Amino Group | Acylation with various carboxylic acids | Explore impact of H-bond donors/acceptors and steric bulk. |

| C5-Amino Group | Sulfonylation with various sulfonyl chlorides | Investigate the effect of different electronic properties. |

| N1-Side Chain | Variation of the ether chain length and functionality | Determine optimal side chain for target engagement. |

| C2-Position | Introduction of small alkyl or aryl groups | Probe for additional binding pockets. |

| C3-Position | Introduction of various substituents | Evaluate impact on potency and selectivity. |

| C4, C6, C7-Positions | Introduction of halogens or methyl groups | Assess influence on metabolic stability and binding affinity. |

The presence of multiple reactive sites in this compound—the N1-position, the C2 and C3 positions of the pyrrole (B145914) ring, the benzene (B151609) ring, and the C5-amino group—makes chemo- and regioselectivity a critical consideration in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge is the selective functionalization of the C5-amino group in the presence of the nucleophilic indole ring. As mentioned earlier, methods like N-acylation with thioesters have shown high chemoselectivity for the amino group. beilstein-journals.org The choice of reagents and reaction conditions is paramount in achieving such selectivity. For instance, enzymatic reactions, such as lipase-catalyzed N-acylation, can offer high chemoselectivity under mild conditions. beilstein-journals.org

Regioselectivity pertains to the preferential reaction at one position over another within a functional group or on a ring system. For the indole core, electrophilic substitution typically occurs at the C3 position. However, directing groups can be employed to steer the reaction to other positions. For example, a large protecting group on the indole nitrogen can sterically hinder the C2 and C7 positions, thereby influencing the regioselectivity of a reaction. Rhodium-catalyzed C-H functionalization has been shown to be highly regioselective for the C7 position of N-pivaloylindoles. nih.gov The directing effect of the N1-substituent and the C5-amino group (or its derivatives) would play a significant role in determining the outcome of such transformations on the this compound scaffold.

The table below summarizes some examples of chemo- and regioselective reactions that could be applicable to this compound.

| Reaction | Selectivity | Key Factors |

| N-Acylation of the 5-amino group | Chemoselective | Use of mild acylating agents (e.g., thioesters), enzymatic catalysis. |

| Electrophilic substitution of the indole ring | Regioselective (typically C3) | Inherent reactivity of the indole nucleus. |

| Directed C-H functionalization | Regioselective (e.g., C2, C7) | Choice of directing group on the indole nitrogen and the transition metal catalyst. |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations of the Chemical Compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in determining the molecular properties of indole (B1671886) derivatives. researchgate.net For the parent compound, 5-aminoindole (B14826), calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide optimized geometrical parameters that are in good agreement with experimental values. researchgate.net These computational approaches are essential for understanding the molecule's ground state geometry and vibrational frequencies. researchgate.net

The electronic structure of 1-(2-methoxyethyl)-1H-indol-5-amine is characterized by the aromatic indole core, substituted with an electron-donating amino group at the 5-position and a methoxyethyl group at the N1 position. Quantum chemical calculations can provide a detailed picture of this structure.

Molecular Geometry: DFT and ab initio calculations can predict key structural parameters. For the related 5-aminoindole, the geometry has been optimized to determine bond lengths and angles, showing good correlation with experimental data. researchgate.net The introduction of the methoxyethyl group at the N1 position introduces additional conformational flexibility.

Charge Distribution: The calculations reveal the distribution of electron density across the molecule. The nitrogen atom of the amino group and the oxygen atom of the methoxyethyl group are regions of higher electron density, influencing the molecule's polarity and intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic behavior. In amine-substituted indoles, the HOMO is typically localized on the indole ring and the amino group, reflecting the high electron density in this region. The LUMO is generally distributed over the aromatic ring system.

Table 1: Predicted Outputs from Quantum Chemical Calculations

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable 3D structure. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, identifying electrophilic and nucleophilic sites. |

| HOMO Energy and Distribution | Indicates the energy of the outermost electrons and the likely sites for electrophilic attack. |

| LUMO Energy and Distribution | Indicates the energy of the lowest energy state for an added electron and the likely sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, positing that reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. youtube.comorganica1.org

The reactivity of this compound can be rationalized using FMO principles. The high energy of the HOMO, influenced by the electron-donating amino group, makes the compound a good nucleophile. The theory predicts that in a reaction with an electrophile, the electrons will be transferred from the HOMO of the indole derivative to the LUMO of the electrophile. youtube.com The specific sites of reaction on the indole ring are determined by the regions where the HOMO has the largest electron density (orbital coefficients). FMO theory has been successfully applied to explain the outcomes of various reactions, including cycloadditions like the Diels-Alder reaction, by analyzing the symmetry and overlap of the interacting frontier orbitals. organica1.orgnih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the environment. nih.gov Such simulations model the movement of atoms by solving Newton's equations of motion, revealing how the molecule explores different shapes and energy states. arxiv.org

The conformation of this compound is expected to be significantly influenced by its solvent environment. The molecule possesses both polar (amino and methoxyethyl groups) and non-polar (indole ring) regions.

In Polar Solvents (e.g., water): The polar groups will form hydrogen bonds and dipole-dipole interactions with the solvent. This solvation would likely stabilize conformations where the polar groups are exposed to the solvent, potentially influencing the orientation of the methoxyethyl side chain.

In Non-Polar Solvents (e.g., hexane): The non-polar indole ring will have more favorable interactions with the solvent. This might lead to conformations where the polar groups are more shielded or interact with each other intramolecularly to minimize unfavorable contact with the non-polar environment.

The conformational landscape of a molecule describes the potential energy as a function of its geometric parameters, particularly its rotatable bonds. For this compound, the primary source of conformational flexibility is the methoxyethyl side chain.

MD simulations can map this landscape by sampling numerous conformations and calculating their corresponding energies. This allows for the identification of low-energy, stable conformations (energy minima) and the energy barriers between them.

Table 2: Key Rotatable Bonds and Potential Conformations

| Rotatable Bond | Description | Potential Conformations |

| Indole-N1 — CH2 | Rotation around the bond connecting the indole ring to the side chain. | Influences the side chain's position relative to the ring. |

| CH2 — CH2 | Rotation around the central bond of the ethyl linker. | Gauche and anti conformations. |

| CH2 — O | Rotation around the bond connecting the ethyl group to the ether oxygen. | Affects the orientation of the terminal methyl group. |

| O — CH3 | Rotation of the terminal methyl group. | Typically a low-energy rotation (free rotor). |

Docking and Molecular Interaction Studies (In Silico, non-human biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to understand how a ligand, such as this compound, might interact with the active site of a protein or other non-human biological target. Indole derivatives are known to interact with various enzymes, and docking studies can elucidate the probable mechanism of action at a molecular level. mdpi.com

In a typical docking study, the 3D structure of the target protein is obtained, and the ligand is placed into the binding site. A scoring function then estimates the binding affinity by calculating the energy of interaction. This process can identify key interactions that stabilize the complex. For example, docking studies on similar indole derivatives against bacterial targets like E. coli MurB have been performed to assess binding affinity. mdpi.com

For this compound, a hypothetical docking study would likely reveal:

Hydrogen Bonding: The amino group (NH2) and the indole N-H are potential hydrogen bond donors, while the ether oxygen is a hydrogen bond acceptor. These groups could form crucial hydrogen bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The bicyclic indole ring provides a large, flat, and hydrophobic surface that can engage in π-π stacking or van der Waals interactions with aromatic or aliphatic residues of the target protein.

Table 3: Hypothetical Interaction Analysis from a Docking Study

| Interaction Type | Potential Interacting Groups on Ligand | Example Interacting Residues on a Target |

| Hydrogen Bond (Donor) | Amino (-NH2), Indole (-NH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Methoxy (B1213986) (-O-) | Serine, Threonine, Tyrosine |

| Hydrophobic/π-π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals | Entire Molecule (especially alkyl chain) | Leucine, Valine, Isoleucine |

Computational Prediction of Binding Affinity to Model Receptors

No publicly accessible studies were identified that specifically predict the binding affinity of this compound to any model biological receptors. Computational methods, such as molecular docking and free energy calculations (e.g., MM/PBSA, MM/GBSA), are commonly used to estimate the binding energy and affinity of a ligand to a protein's active site. However, the application of these techniques to this compound has not been reported in the reviewed literature.

Elucidation of Ligand-Target Recognition Mechanisms (In Silico)

There is no available research that elucidates the specific ligand-target recognition mechanisms for this compound through in silico methods. Such studies typically involve molecular dynamics simulations to understand the conformational changes of both the ligand and the receptor upon binding, identify key interacting amino acid residues, and characterize the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the ligand-receptor complex. For this specific compound, these computational analyses have not been published.

QSAR (Quantitative Structure-Activity Relationship) Modeling (In Silico, pre-clinical/biological context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. No specific QSAR models have been developed for a series of compounds that includes this compound to predict its pre-clinical or biological activity.

Identification of Key Structural Descriptors for Activity

As no QSAR models have been developed for this compound, the key structural descriptors influencing its biological activity have not been identified through this computational approach. QSAR studies typically identify important molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for a compound's interaction with a biological target. Without these models, the specific contributions of the 2-methoxyethyl group at the N1 position of the indole ring to its potential biological activity remain computationally uncharacterized.

While computational studies on various other indole derivatives are present in the literature, the direct application of these findings to this compound would be speculative without specific research on the compound itself.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Elucidation of Target Engagement and Binding Mechanisms (In Vitro and In Silico)

There is no available information from in vitro or in silico studies to describe the target engagement and binding mechanisms of 1-(2-methoxyethyl)-1H-indol-5-amine.

Receptor Binding Studies in Model Systems (e.g., purified proteins, cell lines)

No studies have been published that investigate the binding of this compound to any receptors, purified proteins, or cell lines.

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

There are no available data on the enzyme inhibition kinetics or the mechanism by which this compound may act as an enzyme inhibitor.

Cellular and Subcellular Distribution Studies (In Vitro)

There is no published research on the cellular and subcellular distribution of this compound.

Intracellular Accumulation and Localization in Cell Cultures

No studies have been conducted to determine the intracellular accumulation or localization of this compound in cell cultures.

Interaction with Cellular Components (e.g., membranes, organelles)

Information regarding the interaction of this compound with cellular components such as membranes or organelles is not available.

Modulation of Biological Pathways (In Vitro/Cell-Free Systems)

There are no in vitro or cell-free system studies that describe the modulation of any biological pathways by this compound.

Effects on Signal Transduction Pathways in Cell Lines

Derivatives of this compound have been instrumental in developing selective antagonists for the dopamine (B1211576) D4 receptor. nih.gov The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is implicated in various neurological and psychiatric conditions. nih.gov Antagonists of this receptor can modulate downstream signaling pathways. For instance, the activation of the 5-HT2A receptor, another GPCR often studied in parallel, can stimulate extracellular signal-regulated kinases (ERKs), and the study of tryptamine (B22526) derivatives provides insight into these mechanisms. biomolther.org

Gene Expression Modulation in Transcriptomic Studies (In Vitro)

While specific transcriptomic data for derivatives of this compound are not extensively detailed in the public domain, the broader class of indole-based compounds is known to influence gene expression. For example, novel indole-2-carboxamides have been shown to possess antiproliferative activity, which is inherently linked to the modulation of genes controlling cell cycle and apoptosis. mdpi.com Further research is needed to delineate the specific gene expression signatures altered by compounds derived from this compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity (In Vitro)

The exploration of structure-activity relationships (SAR) is crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have been pivotal in identifying potent and selective ligands for various receptors.

Systematic Modification of the Chemical Compound and Analog Testing

Systematic modifications of the indole (B1671886) scaffold have led to the development of a diverse range of biologically active compounds. For instance, the synthesis of 5-styryl and 5-phenethyl analogs of the drug dimebolin, which is based on a tetrahydro-pyrido[4,3-b]indole structure, has yielded potent blockers of several serotonin, adrenergic, and histamine (B1213489) receptors. nih.gov Similarly, the creation of a series of 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines resulted in potent 5-HT1D receptor agonists. nih.gov

In the development of dopamine D4 receptor antagonists, the core indole structure of this compound is often coupled with other chemical moieties. For example, a known selective DRD4 antagonist has a Ki of 9.0 nM. medchemexpress.com The systematic variation of substituents on the indole ring and the side chain allows for the fine-tuning of receptor affinity and selectivity.

A series of N-(3-(4-Aryl-1-piperazinyl)propyl) derivatives of indolin-2(1H)-one were synthesized and tested for their affinity for 5-HT1A and 5-HT2A receptors. researchgate.net These studies demonstrated that modifications to the arylpiperazine moiety could significantly alter the receptor binding profile. researchgate.net

Correlation between Structural Features and Observed Biological Activity (In Vitro)

SAR studies on tryptamine derivatives have revealed key structural features that influence their affinity for the 5-HT2A receptor. biomolther.org The presence of a hydroxyl group at certain positions on the indole ring was found to be favorable for binding affinity, while substitutions at other positions had varying effects depending on whether they were electron-donating or electron-withdrawing. biomolther.org

For the 5-styryl and 5-phenethyl analogs of dimebolin, a clear correlation was observed between the specific structural modifications and their blocking potency at various receptors. nih.gov The Z-isomers of certain derivatives were found to be the most potent, with a general affinity rank order of Z-3(2) > 4(2) > 4(3) >> dimebolin, all exhibiting the highest affinity for 5-HT(7) receptors. nih.gov

In the case of the 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines, specific analogs were identified that had comparable affinity, potency, and receptor selectivity to the established drug sumatriptan. nih.gov This highlights the successful application of SAR principles in designing novel compounds with desired biological activities.

The following table summarizes the biological activities of some indole derivatives:

Table 1: Biological Activities of Indole Derivatives| Compound Class | Target(s) | Observed Activity |

|---|---|---|

| 5-styryl and 5-phenethyl analogs of dimebolin | 5-HT(7), 5-HT(6), 5-HT(2C), Adrenergic alpha(2), H(1) receptors | Potent blockers |

| 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines | 5-HT1D receptor | Potent agonists |

| N-(3-(4-Aryl-1-piperazinyl)propyl) derivatives of indolin-2(1H)-one | 5-HT1A, 5-HT2A receptors | Varied affinity and antagonism |

| Tryptamine derivatives | 5-HT2A receptor | Varied affinity based on substitutions |

| Dopamine D4 receptor antagonist-1 | Dopamine D4 receptor | Selective antagonist (Ki = 9.0 nM) medchemexpress.com |

Advanced Analytical and Spectroscopic Methodologies for Research

Elucidation of Molecular Structure and Conformation (Beyond basic identification)

Beyond simple confirmation of its planar structure, advanced methods are required to understand the three-dimensional arrangement and dynamic behavior of 1-(2-methoxyethyl)-1H-indol-5-amine.

X-ray Crystallography of the Chemical Compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal lattice. Although a specific crystal structure for this compound has not been reported, analysis of related indole (B1671886) derivatives provides insight into the expected structural features. For instance, a study on its parent amine, 5-aminoindole (B14826) (5AI), revealed its crystallization in the orthorhombic space group Pna2₁, with the amino group acting as both a hydrogen bond donor and acceptor. acs.orgnih.govnih.gov This leads to the formation of zigzag hydrogen bond chains within the crystal structure. acs.orgnih.gov

For this compound, X-ray crystallography would provide key information:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation of the Methoxyethyl Group: The exact torsion angles defining the orientation of the N-substituent relative to the indole ring.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the 5-amino group and the methoxy (B1213986) oxygen) and π-π stacking interactions between indole rings, which govern the crystal packing. acs.org

When co-crystallized with a biological macromolecule, such as a receptor or enzyme, X-ray crystallography can reveal the specific binding mode, identifying the key amino acid residues involved in the interaction and the conformation adopted by the ligand in the bound state. nih.gov

Table 1: Illustrative Crystallographic Data for an Indole Analog (5-Aminoindole)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₈N₂ | nih.gov |

| Crystal System | Orthorhombic | acs.orgnih.gov |

| Space Group | Pna2₁ | acs.orgnih.govnih.gov |

| a (Å) | 8.4520 | nih.gov |

| b (Å) | 10.5415 | nih.gov |

| c (Å) | 7.3742 | nih.gov |

| α, β, γ (°) | 90, 90, 90 | nih.gov |

| Key Interactions | Hydrogen Bonding, Dipole-Dipole | acs.orgnih.gov |

This table presents data for the related compound 5-aminoindole to illustrate the type of information obtained from X-ray crystallography.

Advanced NMR Techniques for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the structure and conformational dynamics of molecules in solution. While standard ¹H and ¹³C NMR are used for basic identification, advanced techniques provide deeper insights. journals.co.za

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically <5 Å), allowing for the determination of molecular conformation and the relative orientation of substituents. For this compound, NOESY or ROESY could:

Establish the preferred conformation of the flexible 2-methoxyethyl side chain relative to the indole ring by observing correlations between the ethyl protons and the protons on the indole core (e.g., H4, H6).

Probe for potential intramolecular hydrogen bonding.

Assess the impact of different solvents on the conformational equilibrium. Studies on other flexible molecules have shown that solvent polarity can significantly influence the population of 'open' and 'closed' conformers. researchgate.net

Conformational Analysis: The conformational preference of N-substituted rings is influenced by the size and nature of the substituent. For the methoxyethyl group on the indole nitrogen, there is a possibility of different rotational conformers. Theoretical calculations combined with experimental NMR data can determine the most stable conformers and the energy barriers for their interconversion. researchgate.net

Mass Spectrometry for Metabolomic and Proteomic Research (In Vitro Systems)

Mass spectrometry (MS) is a critical tool for identifying the products of interactions between a compound and biological systems, such as in metabolic studies. nih.gov

High-Resolution Mass Spectrometry for Interaction Products

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or FT-ICR, provides highly accurate mass measurements (typically <5 ppm error). nih.gov This accuracy allows for the unambiguous determination of elemental compositions for parent compounds and their interaction products (e.g., metabolites or protein adducts). When studying the interaction of this compound in in vitro systems, HRMS coupled with liquid chromatography (LC-HRMS) would be used to:

Identify potential metabolites by detecting their exact masses and calculating their elemental formulas.

Characterize products from interactions with proteins by identifying mass shifts corresponding to covalent adduction of the compound or its reactive metabolites to specific amino acid residues. nih.gov

Utilize tandem MS (MS/MS) to fragment the interaction products, providing structural information that helps to pinpoint the site of modification on the molecule. nih.gov

Applications in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's metabolic clearance. These assays typically involve incubating the compound with liver fractions like human liver microsomes (HLM) or hepatocytes. researchgate.net The disappearance of the parent compound over time is monitored by LC-MS.

For this compound, this methodology would determine:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent capacity of the liver enzymes to metabolize the compound, independent of physiological factors. researchgate.net

Research on other N-substituted indoles has shown that the position and nature of substituents can significantly impact metabolic stability. nih.gov For example, indole itself is known to be metabolized by cytochrome P450 enzymes (specifically CYP2E1 in human liver microsomes) to form indoxyl. nih.gov The presence of the N-(2-methoxyethyl) group in this compound would likely lead to different metabolic pathways, such as O-demethylation, hydroxylation on the indole ring or the ethyl chain, or further conjugation reactions. mdpi.com

Table 2: Illustrative Data from an In Vitro Metabolic Stability Assay

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Test System | Human Liver Microsomes (HLM) | - | researchgate.netnih.gov |

| Compound Conc. | Initial concentration in incubation | 1 µM | researchgate.net |

| t½ (min) | In vitro half-life | > 60 min (Stable) | nih.gov |

| CLint (µL/min/mg protein) | Intrinsic Clearance | < 5.8 | nih.gov |

| Predicted Metabolic Pathways | Potential biotransformations | Hydroxylation, O-Demethylation, Glucuronidation | nih.govmdpi.com |

This table shows representative data that would be generated from a metabolic stability study, using values for a stable compound as an example.

Spectroscopic Characterization of Interactions (Non-Clinical)

Spectroscopic techniques are employed to study non-covalent binding interactions between a small molecule and a biological target, such as a protein or nucleic acid, in a non-clinical setting. These methods can provide information on binding affinity, stoichiometry, and conformational changes upon binding.

Fluorescence Spectroscopy: The intrinsic fluorescence of the indole ring makes this technique particularly suitable. Upon binding to a protein, changes in the local environment of the indole moiety can lead to:

A shift in the fluorescence emission maximum (typically a blue shift to a less polar environment).

An increase or decrease (quenching) in fluorescence intensity. These changes can be titrated to determine binding constants (Kₐ) and the number of binding sites. nih.gov Studies on other indole derivatives have successfully used fluorescence to characterize their interactions with proteins like human serum albumin. nih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy: Binding to a macromolecule can perturb the electronic ground state of the indole chromophore, causing shifts in its UV-Vis absorption spectrum. While often less sensitive than fluorescence, difference spectroscopy can be used to quantify these binding interactions. lookchem.comresearchdata.edu.au

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect changes in the secondary structure of a protein upon ligand binding. It can also be used to monitor the induced CD signal of an achiral ligand, like this compound, when it binds to a chiral macromolecule, providing further evidence of interaction. nih.gov

Fluorescence Spectroscopy for Ligand-Target Binding

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of a ligand to a biological target, such as a protein or nucleic acid. nih.gov The intrinsic fluorescence of the indole moiety, which is chemically similar to the amino acid tryptophan, makes this compound a candidate for such studies. nih.gov

The principle relies on monitoring changes in the fluorescence properties of either the ligand or the target upon complex formation. researchgate.net When this compound binds to a biological macromolecule, the local environment around its indole ring changes. This alteration in micro-environment polarity and rigidity typically leads to observable changes in its fluorescence spectrum, such as a shift in the emission maximum (wavelength) and a change in fluorescence intensity (quantum yield). researchgate.netmdpi.com

By systematically titrating the target protein with increasing concentrations of the ligand and measuring the corresponding fluorescence change, a binding curve can be generated. From this data, key thermodynamic parameters of the interaction, such as the binding affinity (Kd) and stoichiometry, can be calculated. nih.gov This method is advantageous as it can be performed in real-time and provides valuable insights into the molecular recognition process. nanotempertech.com

Table 1: Hypothetical Fluorescence Data for Ligand-Target Binding Analysis

| Parameter | This compound (Free in Buffer) | This compound (Bound to Target) | Interpretation of Change |

|---|---|---|---|

| Excitation Wavelength (λex) | ~280-295 nm | ~280-295 nm | Wavelength is selected to specifically excite the indole fluorophore. |

| Emission Maximum (λem) | ~350 nm | ~340 nm (Blueshift) | A blueshift indicates the indole moiety has moved to a more non-polar (hydrophobic) environment within the target's binding pocket. nih.gov |

| Fluorescence Intensity | Normalized to 1.0 | > 1.0 (Increased) | An increase in intensity often results from reduced quenching interactions with the solvent upon binding. |

| Quantum Yield | Low (e.g., 0.1) | Moderate (e.g., 0.2) | The efficiency of fluorescence increases as non-radiative decay pathways are restricted in the binding pocket. mdpi.com |

Circular Dichroism for Chiral Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. mdpi.com It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of chiral macromolecules like proteins and DNA. youtube.com

The compound this compound is not intrinsically chiral and therefore will not produce a CD signal on its own. However, CD spectroscopy becomes highly relevant in two scenarios:

Induced CD: When the achiral ligand binds to a chiral macromolecule, it is held in a fixed, asymmetric conformation within the binding site. This induced asymmetry can cause the ligand's chromophores (the indole ring) to exhibit a CD signal. youtube.com

Conformational Changes: The binding of the ligand can induce a conformational change in the target macromolecule. For instance, binding to a protein may alter its alpha-helix or beta-sheet content. These changes are directly observable in the far-UV CD spectrum of the protein (typically 190-250 nm). mdpi.com

Table 2: Application of Circular Dichroism in Binding Studies

| CD Measurement Type | Observation | Research Finding |

|---|---|---|

| Far-UV CD (190-250 nm) | Change in the molar ellipticity at 208 nm and 222 nm of the target protein upon ligand addition. | Quantifies changes in the secondary structure (e.g., % alpha-helix, % beta-sheet) of the target protein, confirming a binding-induced conformational change. mdpi.com |

| Near-UV CD (250-320 nm) | Appearance of a new signal or change in existing signals corresponding to aromatic amino acids or the ligand itself. | Provides information on changes in the tertiary structure of the protein and can indicate an induced CD signal from the bound ligand, confirming its interaction in an asymmetric environment. rsc.org |

Chromatographic Techniques for Purity and Stability Studies (Research Grade)

Chromatographic methods are fundamental for separating, identifying, and quantifying components in a mixture. For a research-grade chemical like this compound, they are essential for ensuring purity and assessing stability under various conditions. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and stability of non-volatile organic compounds. nih.gov For indole derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality. nih.gov

Analytical HPLC: In this application, a small amount of the sample is injected into the system to determine the presence and quantity of the main compound and any impurities. A stability-indicating HPLC method is one that can separate the active compound from its degradation products, making it suitable for stability studies. chromatographyonline.comresearchgate.net Forced degradation studies (exposing the compound to stress conditions like acid, base, heat, and oxidation) are performed to generate potential degradation products and ensure the method can resolve them. nih.gov

Preparative HPLC: When a high-purity sample is required for research, preparative HPLC can be employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect the desired compound from a crude mixture. tandfonline.commdpi.com

Table 3: Typical HPLC Method Parameters for Analysis of Indole Derivatives

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Provides good hydrophobic retention for indole derivatives. nih.govresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid or Acetic Acid. nih.govmtc-usa.com | The organic solvent elutes the compounds, while the acidic modifier improves peak shape and suppresses ionization of the amine group. nih.gov |

| Flow Rate | 1.0 mL/min (Analytical) | Standard flow rate for a 4.6 mm ID column ensuring good separation efficiency. |

| Detection | UV at ~280 nm | The indole ring has a strong chromophore that absorbs UV light in this region. mtc-usa.com A photodiode array (PDA) detector can be used to obtain full UV spectra for peak purity analysis. chromatographyonline.com |

| Column Temperature | 25-30 °C | Maintained constant to ensure reproducible retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC-MS is not typically used for analyzing the compound itself due to its low volatility. However, it is an excellent method for detecting and identifying potential volatile byproducts or residual starting materials from the synthesis process. notulaebotanicae.romdpi.com

The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint" that allows for confident identification of the compound by comparison to spectral libraries. researchgate.net

Potential volatile impurities in a sample of this compound could include residual solvents or unreacted precursors from its synthesis.

Table 4: Potential Volatile Byproducts Detectable by GC-MS

| Potential Analyte | Likely Origin | Significance |

|---|---|---|

| 2-Methoxyethanol | Residual starting material or byproduct | A common solvent and reagent; its presence would indicate an incomplete reaction or purification. |

| Aniline | Potential impurity in starting materials or a degradation product. | A common building block in organic synthesis whose presence would indicate impurity. |

| Indole | Side-reaction product or impurity from starting materials. | The core structure; its unsubstituted presence could signal a side reaction. mdpi.com |

| Diethylether or Tetrahydrofuran (THF) | Residual extraction or reaction solvents. | Common laboratory solvents that should be removed during final purification steps. |

Exploration of Potential Applications Non Clinical and Pre Clinical

Materials Science Applications

The indole (B1671886) nucleus is known for its electronic properties and ability to interact with other molecules through π-stacking, making it a valuable component in the design of new materials.

The primary amine group on the indole ring of 1-(2-methoxyethyl)-1H-indol-5-amine serves as a reactive handle for chemical modification. This functionality allows for the covalent incorporation of the molecule into various polymer backbones. For instance, it could be reacted with epoxy resins, polyurethanes, or polyimides to create novel composite materials. The introduction of the indole moiety could potentially enhance the thermal stability, conductivity, or optical properties of the resulting polymers. The methoxyethyl group, with its ether linkage, may impart a degree of flexibility and influence the solubility and processing characteristics of the final material.

Table 1: Potential Polymer Systems for Integration

| Polymer Type | Potential Role of this compound | Expected Property Enhancement |

| Epoxy Resins | Curing agent or modifier | Improved thermal stability, altered dielectric constant |

| Polyurethanes | Chain extender or additive | Enhanced UV resistance, modified surface energy |

| Polyimides | Monomer or additive | Increased charge-transport properties, enhanced thermal stability |

Indole derivatives are recognized for their inherent fluorescence and electrochemical activity. These optoelectronic properties are sensitive to the local chemical environment, making them suitable for sensor applications. The electronic properties of the indole ring in this compound can be modulated by the substituents. The amine group acts as an electron-donating group, which can influence the absorption and emission spectra of the molecule.

It is plausible that this compound could be used in the development of organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells. Furthermore, its fluorescence could be quenched or enhanced upon binding to specific analytes, forming the basis for a chemical sensor. For example, the lone pair of electrons on the amine group could interact with metal ions or protons, leading to a detectable change in its fluorescence.

Chemical Biology Probes

The indole scaffold is a common feature in many biologically active molecules. This makes its derivatives attractive for the development of tools to study biological systems.

The intrinsic fluorescence of the indole ring system is a key feature that could be exploited for developing fluorescent labels. By attaching this molecule to a larger biomolecule, such as a protein or a nucleic acid, its fluorescence could be used to track the location and movement of the target within a cell in in vitro imaging studies. The methoxyethyl group might improve the compound's solubility in biological media and potentially influence its cellular uptake and distribution. The reactivity of the amine group would allow for straightforward conjugation to biomolecules using standard bioconjugation chemistries.

Building on this precedent, this compound could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix could then be used to capture and identify proteins or other biomolecules that have an affinity for the methoxyethyl-indole structure. This approach is a valuable tool in chemical biology for discovering the cellular targets of small molecules.

Table 2: Potential Affinity-Based Research Applications

| Application | Description |

| Target Identification | Immobilized compound used to isolate and identify binding partners from cell lysates. |

| Protein Purification | Used as a ligand in affinity chromatography to purify specific proteins that bind to the indole moiety. |

| Drug Discovery Screening | Used in competitive binding assays to screen for other molecules that bind to the same target. |

Catalysis and Reaction Mediums

While less common than its other applications, the indole ring can participate in catalytic processes. The nitrogen atom in the indole ring and the exocyclic amine group can potentially coordinate with metal centers, suggesting a role in catalysis. The compound could act as a ligand for transition metals, forming a complex that catalyzes specific organic reactions. The nature of the N-substituent, in this case, the methoxyethyl group, could influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity. However, there is currently no specific research demonstrating the catalytic use of this compound.

Agrochemical and Environmental Science Research (Excluding Ecotoxicity)

An extensive search was performed to gather information on the role of this compound within the fields of agrochemical and environmental science.

There are no published studies on the potential of this compound as a component in pest control research. Its mechanism of action, efficacy, or potential as a pesticide or insecticide has not been documented in the accessible scientific literature.

No data is available from environmental model studies concerning the degradation pathways of this compound. Research on its persistence, transformation, or breakdown products in environmental matrices such as soil or water has not been reported.

Future Research Directions and Emerging Paradigms

Development of Advanced Synthetic Methodologies for Analogs

To fully explore the therapeutic potential of 1-(2-methoxyethyl)-1H-indol-5-amine, the creation of a diverse library of structural analogs is paramount. The development of advanced synthetic methodologies will be crucial for this endeavor. Future research will likely focus on innovative catalytic systems and reaction conditions that allow for precise and efficient modification of the indole (B1671886) core and its substituents.

Key areas of focus will include:

Novel Catalytic Systems: Exploring the use of transition metal catalysts, such as copper, for more efficient and selective reactions. mdpi.com For instance, copper-catalyzed methods could enable the synthesis of complex indolizines under solvent-free conditions. mdpi.com

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to improve efficiency and reduce waste. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, scalability, and safety, particularly for reactions that are difficult to manage in traditional batch processes.

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate large libraries of analogs for screening.

A significant breakthrough in this area was the development of a cyclization reaction to produce 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines, which demonstrated the feasibility of creating complex indole derivatives. nih.gov This work serves as a foundation for future synthetic explorations. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery (Pre-clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly accelerate the identification and optimization of new drug candidates. nih.govnih.gov For this compound and its analogs, AI and ML can be applied in several key pre-clinical stages. researchgate.netjddtonline.info

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | Using computational models to screen vast virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. | Reduces the time and cost associated with initial hit identification. |

| Predictive Modeling | Developing algorithms to predict the pharmacokinetic and toxicological (ADMET) properties of novel analogs based on their chemical structure. nih.govresearchgate.net | Enables early-stage deselection of compounds with unfavorable properties, improving the success rate of drug development. nih.gov |

| De Novo Drug Design | Employing generative models to design entirely new molecules with desired properties, tailored to a specific biological target. | Opens up new avenues for discovering novel chemical scaffolds with enhanced efficacy and safety profiles. |

Machine learning algorithms, particularly deep learning and graph neural networks, can be trained on large datasets of known drug-target interactions to predict new interactions and optimize the properties of existing drugs. nih.gov This approach has the potential to significantly shorten the traditionally lengthy drug screening process. jddtonline.info

Exploration of Novel Biological Targets through High-Throughput Screening (In Vitro)

Identifying the specific biological targets through which this compound exerts its effects is a critical step in understanding its mechanism of action and therapeutic potential. High-throughput screening (HTS) provides a powerful platform for rapidly assessing the activity of this compound and its analogs against a wide array of biological targets in an in vitro setting. nih.gov

Quantitative HTS (qHTS) is a particularly valuable approach as it generates concentration-response curves for every compound tested, providing a richer dataset that can be mined for reliable biological activities and helping to avoid the high prevalence of false negatives often seen in traditional single-concentration HTS. nih.gov The Tox21 program, for example, has successfully utilized qHTS to screen thousands of chemicals against a variety of cell-based assays, demonstrating the feasibility of this approach for large-scale chemical profiling. nih.gov

Future HTS campaigns for this compound should encompass a diverse range of targets, including:

G-protein coupled receptors (GPCRs)

Kinases

Ion channels

Nuclear receptors

Enzymes involved in key metabolic pathways

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly recognizing the importance of sustainable manufacturing processes that minimize environmental impact. ijpsjournal.comjocpr.comjddhs.com Future research into the synthesis of this compound and its analogs must incorporate the principles of green chemistry. mdpi.comijpsjournal.com

Key green chemistry strategies that can be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com The ideal approach, however, is to develop solvent-free reaction conditions. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com

Biocatalysis: Employing enzymes as catalysts to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce energy consumption. ijpsjournal.comnih.gov

By adopting these approaches, the synthesis of this important class of compounds can be made more sustainable and cost-effective.

Multi-Omics Approaches to Understand Cellular Perturbations (In Vitro)

To gain a comprehensive understanding of how this compound affects cellular function, a multi-omics approach is essential. nih.gov This involves the integrated analysis of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of the cellular response to the compound. thermofisher.com

| Omics Technology | Molecular Read-out | Insights Gained |

| Transcriptomics (RNA-Seq) | Gene expression levels | Identifies which genes are up- or down-regulated in response to the compound, revealing affected pathways. |

| Proteomics | Protein abundance and modifications | Provides information on changes in the cellular proteome, including post-translational modifications that can alter protein function. |

| Metabolomics | Levels of small molecule metabolites | Reveals alterations in metabolic pathways, providing a functional readout of cellular state. |

By integrating these datasets, researchers can identify the key molecular pathways and networks that are perturbed by this compound. frontiersin.org This systems-level understanding is crucial for elucidating its mechanism of action, identifying potential biomarkers of response, and uncovering novel therapeutic applications. nih.gov Recent advancements in single-cell multi-omics are expected to provide even deeper insights into the cellular heterogeneity of responses. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-methoxyethyl)-1H-indol-5-amine to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, such as temperature (e.g., maintaining 60–80°C for coupling reactions) and stoichiometry of reagents. For example, alkylation of the indole nitrogen with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Purification via column chromatography with gradients of ethyl acetate/hexane (20–40%) can isolate the product. Monitoring by TLC or HPLC ensures intermediate purity .

Q. How can solubility and storage conditions impact experimental reproducibility for this compound?

- Methodological Answer : Solubility in polar solvents like DMSO or methanol (e.g., 10 mM stock solutions) is critical for biological assays. Storage at 2–8°C under inert gas (argon) prevents degradation. Lyophilization is recommended for long-term stability. Contradictory solubility reports (e.g., in aqueous buffers) should be addressed by pre-saturating solvents with the compound .

Q. What spectroscopic techniques are most effective for structural characterization of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 253.1344 vs. calculated 253.1335). ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.3–7.1 ppm) and methoxyethyl signals (δ 3.2–3.6 ppm). IR spectroscopy verifies NH₂ stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxyethyl vs. difluoroethyl groups) influence the biological activity of indole-5-amine derivatives?

- Methodological Answer : Substituents modulate lipophilicity and hydrogen-bonding capacity. For instance, methoxyethyl groups enhance solubility but may reduce membrane permeability compared to difluoroethyl analogs. Comparative IC₅₀ assays in enzyme inhibition studies (e.g., kinase targets) and logP measurements (via HPLC) clarify structure-activity relationships .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability or compound concentration). Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and meta-analysis of dose-response curves (using tools like GraphPad Prism) can validate target engagement. Cross-referencing crystallographic data (e.g., Protein Data Bank entries) identifies binding mode inconsistencies .

Q. How can this compound be optimized for enzyme-prodrug therapy in cancer research?

- Methodological Answer : Structural modifications, such as introducing chloromethyl groups (e.g., 1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-1H-benzo[e]indol-5-amine), enhance prodrug activation by tumor-specific enzymes. In vitro cytotoxicity assays (MTT) and in vivo xenograft models validate selective toxicity. Pharmacokinetic studies (LC-MS/MS) assess bioavailability .

Q. What crystallographic insights inform the design of bis-indolylalkane derivatives from this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC entries) reveals dihedral angles between indole rings (e.g., 85–90°), influencing π-π stacking and binding to hydrophobic pockets. Hydrogen-bonding networks with residues like Asp189 (in trypsin-like proteases) guide rational design of inhibitors. Cambridge Structural Database (CSD) queries identify common packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。